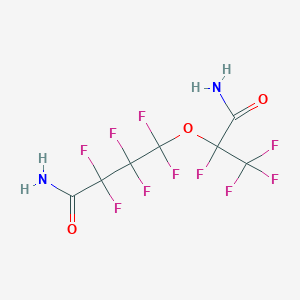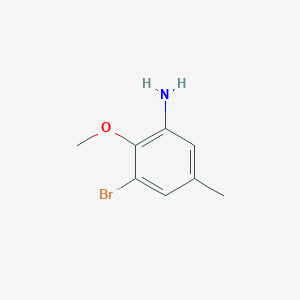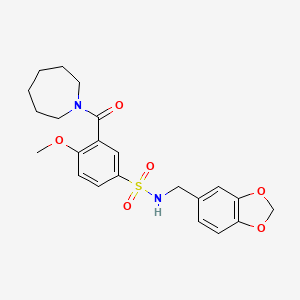![molecular formula C14H12N6O5 B12469561 2-[(2E)-1,3-bis(4-nitrophenyl)triaz-2-en-1-yl]acetamide](/img/structure/B12469561.png)
2-[(2E)-1,3-bis(4-nitrophenyl)triaz-2-en-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2E)-1,3-bis(4-nitrophenyl)triaz-2-en-1-yl]acetamide is a chemical compound with the molecular formula C14H12N6O5 It is characterized by the presence of two nitrophenyl groups and a triazene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-1,3-bis(4-nitrophenyl)triaz-2-en-1-yl]acetamide typically involves the reaction of 4-nitroaniline with acetic anhydride to form N-(4-nitrophenyl)acetamide. This intermediate is then subjected to diazotization followed by coupling with another equivalent of 4-nitroaniline to form the triazene derivative. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-[(2E)-1,3-bis(4-nitrophenyl)triaz-2-en-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups or the triazene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazene derivatives.
科学的研究の応用
2-[(2E)-1,3-bis(4-nitrophenyl)triaz-2-en-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-[(2E)-1,3-bis(4-nitrophenyl)triaz-2-en-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The nitro groups and triazene moiety can interact with cellular components, leading to various biological effects. For example, the compound may inhibit certain enzymes or disrupt cellular processes, resulting in antimicrobial or anticancer activities.
類似化合物との比較
Similar Compounds
- 2-[(2E)-1,3-bis(3-nitrophenyl)triaz-2-en-1-yl]acetonitrile
- 2-[(2E)-1,3-bis(4-nitrophenyl)-2-triazen-1-yl]acetamide
Uniqueness
2-[(2E)-1,3-bis(4-nitrophenyl)triaz-2-en-1-yl]acetamide is unique due to its specific structural arrangement of nitrophenyl groups and the triazene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C14H12N6O5 |
|---|---|
分子量 |
344.28 g/mol |
IUPAC名 |
2-(4-nitro-N-[(4-nitrophenyl)diazenyl]anilino)acetamide |
InChI |
InChI=1S/C14H12N6O5/c15-14(21)9-18(11-5-7-13(8-6-11)20(24)25)17-16-10-1-3-12(4-2-10)19(22)23/h1-8H,9H2,(H2,15,21) |
InChIキー |
YQJAREMLLLBIFB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=NN(CC(=O)N)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide](/img/structure/B12469496.png)
![2-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12469497.png)
![Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(phenylcarbamothioyl)amino]phenyl}propanoate](/img/structure/B12469508.png)


![N-(2-chloro-4-nitrophenyl)-2-[(2,5-dichlorophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12469528.png)
![3-[(2-Sulfanylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12469533.png)
![2-[[6-Amino-2-(4-chloroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B12469548.png)
![6-Bromo-2-(trifluoromethyl)imidazo[1,2-B]pyridazine](/img/structure/B12469550.png)
![N-[3-(3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl)-4-fluorophenyl]-5-fluoropyridine-2-carboxamide](/img/structure/B12469553.png)
![4-Chloro-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl furan-2-carboxylate (non-preferred name)](/img/structure/B12469565.png)

